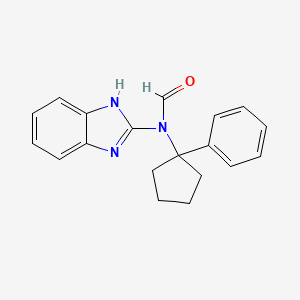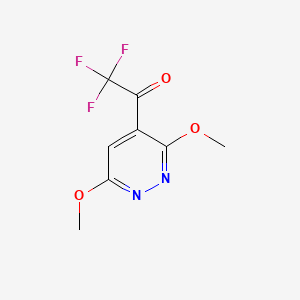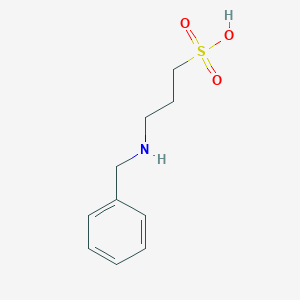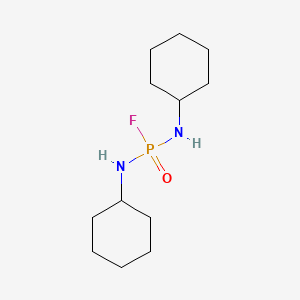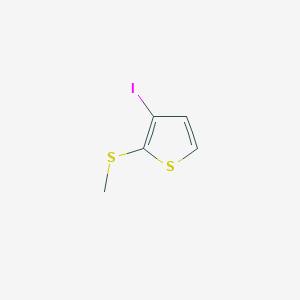
3-Iodo-2-(methylthio)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-(methylthio)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(methylthio)thiophene can be achieved through several methods. One common approach involves the iodination of 2-(methylthio)thiophene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-2-(methylthio)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, boronic acids, or alkynes, typically under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl and alkyne-substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-(methylthio)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Explored for its antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-2-(methylthio)thiophene varies depending on its application:
In Organic Synthesis: Acts as an electrophile in substitution and coupling reactions.
In Medicinal Chemistry: Interacts with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
In Material Science: Contributes to the electronic properties of materials, enhancing their conductivity and luminescence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-3-(methylthio)thiophene: Similar structure but different substitution pattern.
3-Bromo-2-(methylthio)thiophene: Bromine instead of iodine, leading to different reactivity.
2-(Methylthio)thiophene: Lacks the iodine atom, resulting in lower reactivity.
Uniqueness
3-Iodo-2-(methylthio)thiophene is unique due to the presence of both iodine and a methylthio group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis, medicinal chemistry, and material science .
Eigenschaften
Molekularformel |
C5H5IS2 |
|---|---|
Molekulargewicht |
256.1 g/mol |
IUPAC-Name |
3-iodo-2-methylsulfanylthiophene |
InChI |
InChI=1S/C5H5IS2/c1-7-5-4(6)2-3-8-5/h2-3H,1H3 |
InChI-Schlüssel |
WYVNPVSQIIXUBG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CS1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
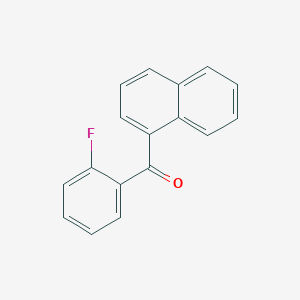

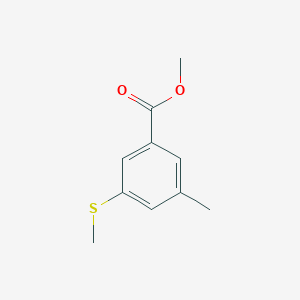
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
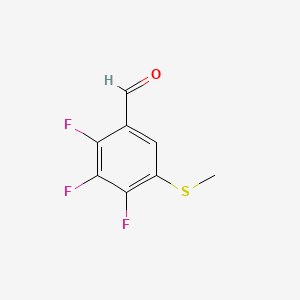
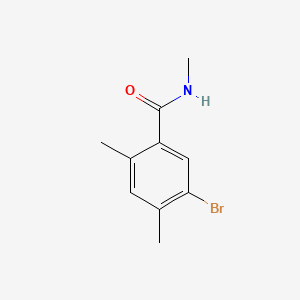
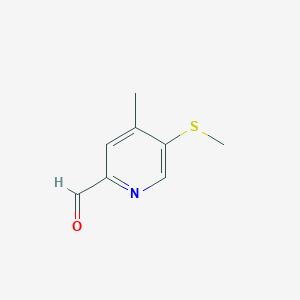
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)

